molecular formula C16H16O3 B14226440 3-Ethoxy-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one CAS No. 821003-99-0

3-Ethoxy-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one

Cat. No.: B14226440
CAS No.: 821003-99-0
M. Wt: 256.30 g/mol
InChI Key: FATMKVPTAFJNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of an ethoxy group and a methoxy-naphthyl group attached to a prop-2-en-1-one backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 6-methoxy-2-acetonaphthone and ethyl acetate in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are used under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated compounds, alkylated derivatives.

Scientific Research Applications

3-Ethoxy-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to modulate various biological pathways.

    Industry: Utilized in the development of new materials and as a chemical intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(furan-2-yl)-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one
  • 3-ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-en-1-one

Uniqueness

3-Ethoxy-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one is unique due to its specific structural features, such as the presence of both ethoxy and methoxy-naphthyl groups. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

821003-99-0

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

3-ethoxy-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one

InChI

InChI=1S/C16H16O3/c1-3-19-9-8-16(17)14-5-4-13-11-15(18-2)7-6-12(13)10-14/h4-11H,3H2,1-2H3

InChI Key

FATMKVPTAFJNKE-UHFFFAOYSA-N

Canonical SMILES

CCOC=CC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.